
3-Formylrifamycin SV O-geranyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylrifamycin SV O-geranyloxime is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is part of the ansamycin family, which is characterized by an aromatic moiety spanned by an aliphatic bridge. Rifamycins, including this compound, are primarily used to treat bacterial infections, particularly those caused by Gram-positive bacteria and mycobacteria .
Vorbereitungsmethoden
The synthesis of 3-Formylrifamycin SV O-geranyloxime involves several steps. Initially, 3-formylrifamycin SV is prepared through the oxidation of rifamycin B. The formyl group is then introduced at the 3-position of the rifamycin SV molecule. The next step involves the reaction of 3-formylrifamycin SV with O-geranyloxime under specific conditions to yield this compound .
Industrial production methods often employ continuous flow synthesis to enhance efficiency and reduce costs. This method involves the use of microreactors to couple reaction steps and purification processes, resulting in higher yields and reduced consumption of expensive reagents .
Analyse Chemischer Reaktionen
3-Formylrifamycin SV O-geranyloxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Formylrifamycin SV O-geranyloxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various rifamycin derivatives.
Biology: It is studied for its antibacterial properties and its ability to inhibit bacterial RNA polymerase.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds
Wirkmechanismus
The mechanism of action of 3-Formylrifamycin SV O-geranyloxime involves the inhibition of bacterial RNA polymerase. This enzyme is crucial for the transcription of bacterial DNA into RNA, and its inhibition prevents the bacteria from synthesizing essential proteins, leading to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Vergleich Mit ähnlichen Verbindungen
3-Formylrifamycin SV O-geranyloxime is unique among rifamycin derivatives due to its specific modifications. Similar compounds include:
Rifampicin: A widely used antibiotic for treating tuberculosis.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Another antibiotic used for treating tuberculosis.
Rifaximin: Used for treating traveler’s diarrhea
Compared to these compounds, this compound may offer advantages in terms of its specific activity against resistant bacterial strains and its potential for further chemical modifications .
Eigenschaften
CAS-Nummer |
52437-59-9 |
|---|---|
Molekularformel |
C48H64N2O13 |
Molekulargewicht |
877.0 g/mol |
IUPAC-Name |
[(9E,19E,21E)-26-[(E)-[(2E)-3,7-dimethylocta-2,6-dienoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C48H64N2O13/c1-24(2)15-13-16-25(3)19-22-61-49-23-33-38-43(56)36-35(42(33)55)37-45(31(9)41(36)54)63-48(11,46(37)57)60-21-20-34(59-12)28(6)44(62-32(10)51)30(8)40(53)29(7)39(52)26(4)17-14-18-27(5)47(58)50-38/h14-15,17-21,23,26,28-30,34,39-40,44,52-56H,13,16,22H2,1-12H3,(H,50,58)/b17-14+,21-20+,25-19+,27-18+,49-23+ |
InChI-Schlüssel |
XJRLEKLKLRBMGN-YPCYVWBLSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OC/C=C(\C)/CCC=C(C)C)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C(C)CCC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


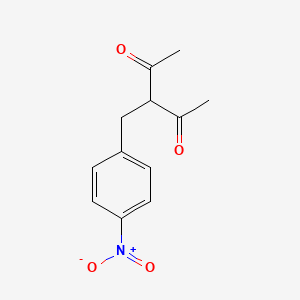

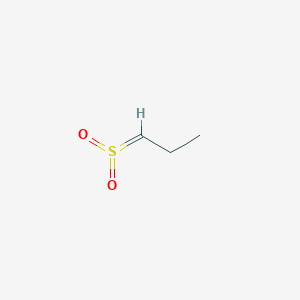

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
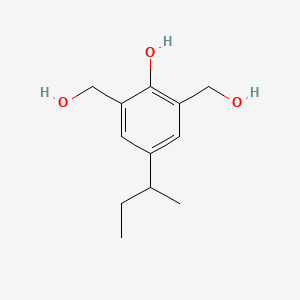
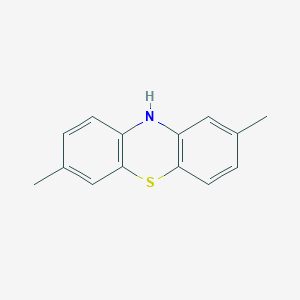
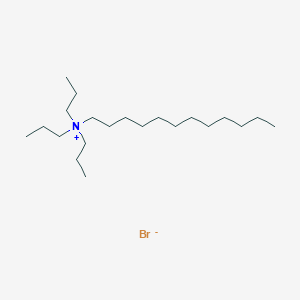

![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
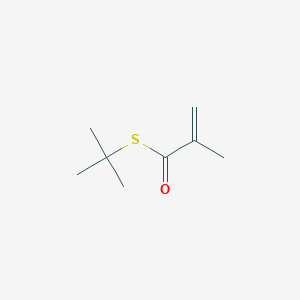
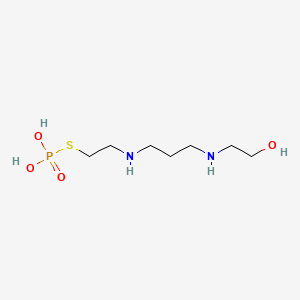
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
